2-Bromo-1,5-naphthyridin-4-amine
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Overview
Description
2-Bromo-1,5-naphthyridin-4-amine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The presence of a bromine atom at the 2-position and an amine group at the 4-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,5-naphthyridin-4-amine typically involves the bromination of 1,5-naphthyridine derivatives. One common method is the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine skeleton . The bromination can then be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,5-naphthyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate in solvents like DMF or toluene.
Major Products Formed
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Cross-Coupling Products: Biaryl or styryl derivatives.
Scientific Research Applications
2-Bromo-1,5-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Bromo-1,5-naphthyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the amine group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the bromine and amine substituents.
2-Chloro-1,5-naphthyridin-4-amine: Similar structure with a chlorine atom instead of bromine.
2-Bromo-1,8-naphthyridin-4-amine: Isomer with the nitrogen atoms in different positions.
Uniqueness
2-Bromo-1,5-naphthyridin-4-amine is unique due to the specific positioning of the bromine and amine groups, which can significantly influence its reactivity and biological activity compared to other naphthyridine derivatives .
Properties
Molecular Formula |
C8H6BrN3 |
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Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-bromo-1,5-naphthyridin-4-amine |
InChI |
InChI=1S/C8H6BrN3/c9-7-4-5(10)8-6(12-7)2-1-3-11-8/h1-4H,(H2,10,12) |
InChI Key |
JOGKZQNIMCVZPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CC(=N2)Br)N)N=C1 |
Origin of Product |
United States |
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